(S)-2-Chloro-3-Phenylpropanoic Acid
Overview
Description
(S)-2-Chloro-3-Phenylpropanoic Acid is a chiral compound with the molecular formula C9H9ClO2. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of both a chloro and a phenyl group on the propanoic acid backbone makes it a versatile compound in organic synthesis.
Synthetic Routes and Reaction Conditions:
Chlorination of (S)-3-Phenylpropanoic Acid: One common method involves the chlorination of (S)-3-Phenylpropanoic Acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. The reaction typically proceeds with the formation of this compound as the major product.
Asymmetric Synthesis: Another approach involves the asymmetric synthesis using chiral catalysts or auxiliaries to introduce the chloro group at the desired position with high enantioselectivity.
Industrial Production Methods:
Batch Process: In industrial settings, the batch process is often employed where the reactants are mixed in a reactor and heated to the required temperature. The reaction is monitored, and the product is purified using techniques such as distillation or crystallization.
Continuous Process: For large-scale production, a continuous process may be used where the reactants are continuously fed into a reactor, and the product is continuously removed. This method offers better control over reaction conditions and higher efficiency.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to (S)-3-Phenylpropanoic Acid using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of this compound derivatives with higher oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) are commonly used under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Formation of (S)-2-Hydroxy-3-Phenylpropanoic Acid, (S)-2-Amino-3-Phenylpropanoic Acid, or (S)-2-Thio-3-Phenylpropanoic Acid.
Reduction: Formation of (S)-3-Phenylpropanoic Acid.
Oxidation: Formation of various oxidized derivatives depending on the oxidizing agent used.
Mechanism of Action
Target of Action
Its parent compound, 3-phenylpropionic acid, is known to interact with aspartate aminotransferase, aromatic-amino-acid aminotransferase, and aminotransferase . These enzymes play crucial roles in amino acid metabolism.
Mode of Action
It’s likely that it interacts with its targets in a similar manner to 3-phenylpropionic acid, influencing the activity of the aforementioned enzymes .
Biochemical Pathways
The compound may affect the amino acid metabolism pathway, given the targets it interacts with . For instance, 3-phenylpropionic acid, a related compound, has been shown to promote myotube hypertrophy via the Foxo3/NAD+ signaling pathway . It also enhances intestinal epithelial barrier function via AhR signaling .
Pharmacokinetics
The compound’s molecular weight is 18462000 , which could influence its absorption, distribution, metabolism, and excretion.
Result of Action
Related compounds like 3-phenylpropionic acid have been shown to have various effects, such as promoting myotube hypertrophy and enhancing intestinal epithelial barrier function .
Biochemical Analysis
Biochemical Properties
The biochemical properties of S-2-Chloro-3-phenylpropionic acid are not well-studied. Its structural analog, 3-phenylpropionic acid, has been shown to interact with various enzymes and proteins. For instance, 3-phenylpropionic acid has been found to inhibit protein degradation and promote protein acetylation in C2C12 and chick embryo primary skeletal muscle myotubes
Cellular Effects
Studies on 3-phenylpropionic acid, a structurally similar compound, have shown that it can enhance the intestinal epithelial barrier function by activating aryl hydrocarbon receptor (AhR) signaling . It also promotes myotube hypertrophy by inhibiting NAD+ synthesis and subsequently suppressing the tricarboxylic acid cycle .
Molecular Mechanism
3-phenylpropionic acid, a structurally similar compound, has been shown to reduce NAD+ synthesis and subsequently suppress the tricarboxylic acid cycle, leading to the promotion of protein acetylation .
Metabolic Pathways
Its structural analog, 3-phenylpropionic acid, is known to be a metabolite produced by colonic microorganisms from phenylalanine in the gut .
Scientific Research Applications
(S)-2-Chloro-3-Phenylpropanoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs with anti-inflammatory, analgesic, and antimicrobial properties.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.
Comparison with Similar Compounds
(S)-2-Chloro-3-Phenylpropanoic Acid can be compared with other similar compounds such as:
®-2-Chloro-3-Phenylpropanoic Acid: The enantiomer of the compound with similar chemical properties but different biological activities due to its chirality.
3-Phenylpropanoic Acid: Lacks the chloro group, resulting in different reactivity and applications.
2-Chloro-3-Phenylpropanoic Acid: The racemic mixture containing both (S) and ® enantiomers, which may have different properties compared to the pure (S) enantiomer.
The uniqueness of this compound lies in its chiral nature and the presence of both a chloro and a phenyl group, making it a valuable intermediate in various synthetic and industrial applications.
Properties
IUPAC Name |
(2S)-2-chloro-3-phenylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDRHDRWTSPELB-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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